sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate
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Overview
Description
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group, azo linkage, and nitro group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-hydroxy-2-methylphenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-3-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Purification: Employing filtration and crystallization techniques to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Nucleophiles such as amines and alcohols.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Azo Linkage: The azo linkage can undergo reduction to release aromatic amines, which can interact with biological targets.
Sulfonic Acid Group: Enhances the solubility and reactivity of the compound in aqueous environments.
Nitro Group: Can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate can be compared with similar compounds such as:
Benzenesulfonic acid, 4-hydroxy-: Lacks the azo and nitro groups, making it less versatile.
4-Amino-3-nitrobenzenesulfonic acid: Lacks the azo linkage, limiting its applications.
Azo dyes: Similar in structure but vary in functional groups, influencing their properties and applications.
This compound’s unique combination of functional groups makes it a valuable molecule in various scientific and industrial fields.
Properties
CAS No. |
150632-01-2 |
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Molecular Formula |
C19H14N4NaO6S- |
Molecular Weight |
449.393 |
IUPAC Name |
sodium;4-[4-[(2-methyl-4-oxidophenyl)diazenyl]anilino]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-2 |
InChI Key |
JXRBVOFBCVPZOV-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)[O-])N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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